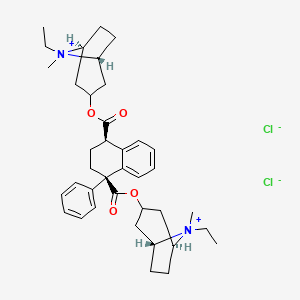
5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromouridine 5’-triphosphate (5-BrUTP) is a brominated form of UTP that is used to label RNA during transcription . The newly-transcribed RNA labeled with 5-BrUTP is then evaluated immunologically with antibodies .
Synthesis Analysis
5-Bromouridine (abbreviated BrUrd, 5BrU, br5Urd or rarely the one letter code B) is a uridine derivative with a bromo substituent at the fifth carbon . It is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . It causes DNA damage through base substitution and increases the number of mutations .Molecular Structure Analysis
The empirical formula of 5-Bromouridine 5’-triphosphate sodium salt is C9H14BrN2O15P3 . Its molecular weight on a free acid basis is 563.04 .Chemical Reactions Analysis
5-BrUTP is used to label RNA during transcription . The newly-transcribed RNA labeled with 5-BrUTP is then evaluated immunologically with antibodies . This approach has been used to detect or measure RNA transcription with a variety of imaging and molecular methods .Physical And Chemical Properties Analysis
5-Bromouridine 5’-triphosphate sodium salt is a powder . It should be stored at -20°C . Its SMILES string is OP(OP(OP(O)(O)=O)(O)=O)(OC[C@H]1OC@@HC(NC2=O)=O)C@H[C@@H]1O)=O. [Na] .Applications De Recherche Scientifique
RNA Labeling
5-BrUTP is commonly used in the labeling of ribonucleic acids (RNA). This is achieved by incorporating 5-BrUTP into the RNA during the transcription process . The labeled RNA can then be detected immunologically with antibodies .
Transcription Analysis
5-BrUTP is used to measure transcription rates in cells. By incorporating 5-BrUTP into newly synthesized RNA, researchers can track the production of RNA in cells over time . This can be particularly useful in studying gene expression levels in different conditions .
Chromosome Intermingling Studies
5-BrUTP has been used to study the intermingling of chromosomes between different cell types. For example, it has been used to infer the chromosome intermingling between embryonic stem (ES) cells (both differentiated and undifferentiated) and terminally differentiated NIH3T3 cells .
In Vivo Transcription Analysis
5-BrUTP has been used to label nascent RNA in in vivo transcription analysis using fibroblasts . This allows researchers to study the transcription process in a living organism, providing more physiologically relevant data .
Cell Transfection Studies
5-BrUTP has been used in studies involving the transfection of cells. For example, it has been used to label RNA in transfected MDA-MB-231 cells . This can help researchers track the fate of the transfected genetic material and its transcriptional activity .
Nuclear Run-On Experiments
5-BrUTP has been used to label RNA for nuclear run-on experiments . These experiments allow researchers to measure the rate of transcription of specific genes in the nucleus of a cell .
Safety And Hazards
5-Bromouridine 5’-triphosphate sodium salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and to rinse thoroughly with water for at least 15 minutes, respectively .
Orientations Futures
5-BrUTP has been used to infer the chromosome intermingling between embryonic stem (ES) cells (differentiated and undifferentiated) and terminally differentiated NIH3T3 cells . It has also been used to label nascent RNA in in vivo transcription analysis using fibroblasts . These applications suggest potential future directions in the study of RNA transcription and cellular differentiation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM' can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final coupling of these intermediates to form the target molecule. The key steps in the synthesis pathway include the protection of functional groups, nucleophilic substitution reactions, and deprotection reactions.", "Starting Materials": [ "Uridine", "Bromine", "Triphosphoric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride" ], "Reaction": [ "Step 1: Uridine is reacted with acetic anhydride and methanol to form uridine acetate", "Step 2: Uridine acetate is treated with sodium hydroxide to form uridine", "Step 3: Uridine is reacted with bromine in the presence of acetic acid to form 5-bromouridine", "Step 4: 5-bromouridine is treated with triphosphoric acid in the presence of tetra-n-butylammonium hydrogen sulfate to form 5-bromouridine 5/'-triphosphate", "Step 5: 5-bromouridine 5/'-triphosphate is treated with sodium hydroxide to form 5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM'" ] } | |
Numéro CAS |
161848-60-8 |
Nom du produit |
5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM |
Formule moléculaire |
C9H10BrN2Na4O15P3 |
Poids moléculaire |
650.964463 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)

![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)
